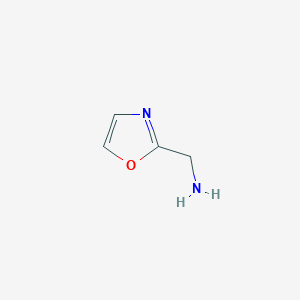
Oxazol-2-ylmethanamine
Overview
Description
Oxazol-2-ylmethanamine is a compound with the molecular formula C4H6N2O . It is a heterocyclic compound with a five-membered ring structure that includes one nitrogen atom and one oxygen atom . The compound has a molecular weight of 98.10 g/mol .
Synthesis Analysis
The synthesis of oxazoline-based molecules, such as Oxazol-2-ylmethanamine, has been a topic of interest in recent years . Various synthetic protocols have been developed based on different substrates, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of Oxazol-2-ylmethanamine includes a total of 13 bonds, 7 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Oxazole .Physical And Chemical Properties Analysis
Oxazol-2-ylmethanamine has a molecular weight of 98.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass is 98.048012819 g/mol .Scientific Research Applications
Antimicrobial Agents
Oxazole derivatives have been identified as potent antimicrobial agents. Their structure allows for the synthesis of new chemical entities that can be tailored to target specific microbial pathways . The substitution pattern on the oxazole ring is crucial for determining the antimicrobial efficacy, making these compounds valuable in the development of new antibiotics.
Anticancer Therapeutics
The anticancer properties of oxazole derivatives are significant. They have been shown to inhibit various cancer cell lines, and their mechanism of action often involves interfering with cell division and proliferation . Research into Oxazol-2-ylmethanamine could explore its potential as a scaffold for developing novel anticancer drugs.
Antitubercular Activity
Oxazole derivatives also exhibit antitubercular activity, which is critical given the rising incidence of tuberculosis and the emergence of drug-resistant strains . These compounds can be designed to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall in Mycobacterium tuberculosis.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of oxazole derivatives make them candidates for the development of new pain management and anti-inflammatory medications . They can act on various inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.
Antidiabetic Applications
Oxazole derivatives, such as aleglitazar, have shown promise as antidiabetic agents . They can modulate insulin sensitivity and glucose metabolism, providing a basis for research into Oxazol-2-ylmethanamine’s potential applications in managing diabetes.
Biomedical Material Development
Poly(2-oxazoline)s, a class of polymers derived from oxazole, have been extensively studied for their biomedical applications . Their tunable structure and excellent physical and biological properties make them suitable for drug delivery systems, protein modification, gene carriers, and the development of anti-fouling interfaces.
Future Directions
Mechanism of Action
Target of Action
Oxazol-2-ylmethanamine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with a variety of targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels, contributing to their diverse biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological processes, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that Oxazol-2-ylmethanamine may influence several biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In general, the ADME properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and interactions with various biological molecules .
Result of Action
Based on the known biological activities of oxazole derivatives, it can be inferred that oxazol-2-ylmethanamine may have diverse effects at the molecular and cellular levels . For instance, some oxazole derivatives have been found to have potent cytotoxic action against tested cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
1,3-oxazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZGKDNYHEPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596755 | |
| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazol-2-ylmethanamine | |
CAS RN |
885331-17-9 | |
| Record name | 2-Oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885331-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
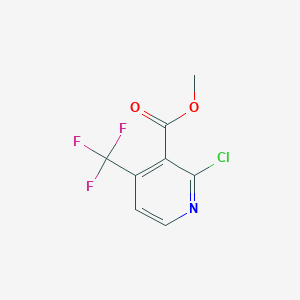
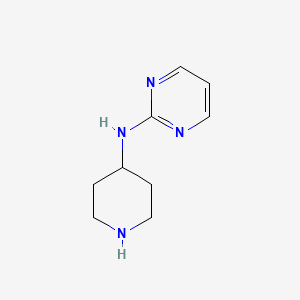
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
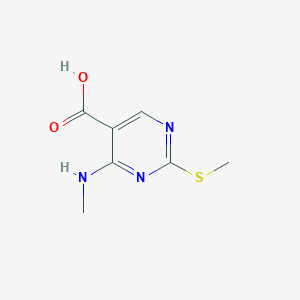
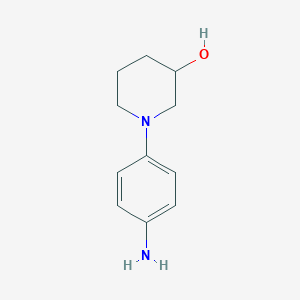


![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
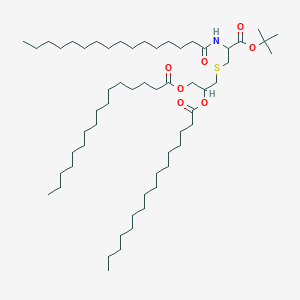
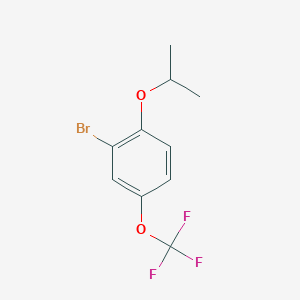
![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)